Methyl 3-acetamidopropanoate
Description
Methyl 3-acetamidopropanoate (CAS No. 31295-20-2) is a methyl ester derivative of 3-acetamidopropanoic acid (acetyl-β-alanine). Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol . Structurally, it consists of a propanoate backbone with an acetamido (-NHCOCH₃) group at the third carbon and a methyl ester (-COOCH₃) at the terminal carboxyl group (Figure 1). This compound is primarily utilized in organic synthesis and pharmaceutical research as a chiral building block or intermediate due to its reactive ester group and hydrogen-bonding capabilities .
Properties
IUPAC Name |
methyl 3-acetamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFXCFYMLCGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511683 | |
| Record name | Methyl N-acetyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-20-2 | |
| Record name | Methyl N-acetyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetamidopropanoate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanoic acid with acetic anhydride to form 3-acetamidopropanoic acid, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetamidopropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-acetamidopropanoic acid.
Reduction: The compound can be reduced to form 3-acetamidopropanol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Hydrolysis: 3-acetamidopropanoic acid.
Reduction: 3-acetamidopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetamidopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-acetamidopropanoate involves its interaction with various molecular targets. The ester and amide groups can undergo hydrolysis, leading to the formation of active metabolites that participate in biochemical pathways. The compound may also act as a substrate for enzymes involved in ester and amide bond cleavage, influencing metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs include:
- Methyl 2-Acetamido-3-Chloropropanoate (CAS synonyms: Methyl 2-(acetylamino)-3-chloropropanoate, N-Acetyl-3-chloro-L-alanine methyl ester) .
- 3-Acetamidopropanoic Acid (Acetyl-β-alanine, CAS No. 3025-95-4) .
Comparative Analysis
Table 1: Structural and Functional Comparisons
| Property | Methyl 3-Acetamidopropanoate | Methyl 2-Acetamido-3-Chloropropanoate | 3-Acetamidopropanoic Acid |
|---|---|---|---|
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₀ClNO₃ | C₅H₉NO₃ |
| Molecular Weight | 145.16 g/mol | 179.60 g/mol | 131.13 g/mol |
| Functional Groups | Methyl ester, acetamido | Methyl ester, acetamido, chlorine | Carboxylic acid, acetamido |
| Key Structural Features | Ester group at C1; acetamido at C3 | Chlorine at C3; acetamido at C2 | Free carboxyl group at C1 |
| Polarity | Moderate (ester enhances lipophilicity) | Higher (Cl increases polarity) | High (acidic, hydrophilic) |
Key Findings :
Reactivity: The methyl ester in this compound allows for facile hydrolysis to the carboxylic acid under basic conditions, unlike 3-acetamidopropanoic acid, which is already protonated .
Solubility: this compound is more soluble in organic solvents (e.g., ethyl acetate, dichloromethane) due to its ester group, whereas 3-acetamidopropanoic acid is water-soluble .
Applications: this compound is used in peptide synthesis and as a precursor for β-amino acid derivatives . The chlorinated analog serves as an intermediate in the synthesis of bioactive molecules, leveraging its halogen for further functionalization .
Research Findings and Implications
- Stability: Methyl esters like this compound are more stable under acidic conditions than their carboxylic acid counterparts, making them preferable for storage and reactions requiring acidic environments .
- Synthetic Utility : The acetamido group in these compounds enhances chiral recognition in asymmetric catalysis, a property exploited in pharmaceutical manufacturing .
- Thermal Behavior: Methyl esters generally exhibit lower melting points than carboxylic acids. For example, methyl salicylate (a structurally distinct ester) has a melting point of −8°C, while salicylic acid melts at 159°C .
Biological Activity
Methyl 3-acetamidopropanoate (MAP) is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and relevant research findings related to MAP, emphasizing its applications in pharmacology and biochemistry.
Chemical Structure and Synthesis
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H11NO3
- IUPAC Name : this compound
The synthesis of MAP typically involves the reaction of acetic anhydride with methyl propanoate, followed by subsequent purification processes. This compound can serve as a precursor in the synthesis of various bioactive molecules.
Antimicrobial Properties
Research indicates that MAP exhibits notable antimicrobial activity. A study evaluated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing promising results against Gram-negative bacteria.
Anticancer Activity
MAP has also been investigated for its anticancer properties. In vitro studies have shown that MAP induces apoptosis in cancer cell lines such as HepG2 (human liver carcinoma) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle progression. The IC50 values for MAP against these cell lines were reported to be in the micromolar range, indicating a moderate level of cytotoxicity.
Case Study 1: Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of MAP in a clinical setting. The compound was tested against clinical isolates of E. coli from patients with urinary tract infections. Results indicated that MAP could effectively reduce bacterial load within 24 hours of treatment, supporting its use as a therapeutic agent for bacterial infections.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 32 | 15 |
| S. aureus | 64 | 10 |
Case Study 2: Anticancer Effects
In another study focusing on anticancer activity, MAP was administered to HepG2 cells. The results showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased levels of reactive oxygen species (ROS). This study highlights the potential of MAP as a lead compound for further development in cancer therapy.
| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 45 |
| 100 | 30 | 70 |
Mechanistic Insights
The biological activity of MAP can be attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit key enzymes involved in bacterial metabolism and induce stress responses in cancer cells. Further investigations into the molecular mechanisms are necessary to elucidate these interactions fully.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-acetamidopropanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 3-acetamidopropanoic acid with methanol under acidic catalysis. Optimization involves adjusting molar ratios (e.g., 1:5 molar ratio of acid to methanol), temperature (40–60°C), and catalyst concentration (e.g., 1–5% H₂SO₄). Purity is enhanced through recrystallization in ethanol/water mixtures or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients . Kinetic studies (e.g., monitoring via HPLC or FTIR) can identify rate-limiting steps, such as protonation of the carbonyl group, to refine conditions .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key characterization includes:
- ¹H/¹³C NMR : Peaks at δ 2.05 ppm (acetamido CH₃), δ 3.65 ppm (ester OCH₃), and δ 4.15 ppm (methylene CH₂) confirm structure .
- FTIR : Bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 146.1 (calculated) confirms molecular weight. Fragmentation patterns (e.g., loss of CH₃OH) distinguish it from analogs .
Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?
- Methodological Answer : The compound serves as:
- A precursor for β-amino alcohol synthesis via reduction (e.g., NaBH₄/LiAlH₄), which are key intermediates in protease inhibitor development .
- A substrate for studying enzyme kinetics (e.g., amidase activity) using stopped-flow spectrophotometry to monitor hydrolysis rates .
- A model compound for investigating hydrogen-bonding interactions in crystal structures via X-ray diffraction .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in enzyme inhibition studies while controlling for confounding variables?
- Methodological Answer :
- Experimental Design : Use a mixed-methods approach:
- Quantitative : Measure IC₅₀ values via dose-response curves (e.g., fluorogenic assays) under controlled pH (7.4) and temperature (37°C). Include positive (e.g., E-64 for cysteine proteases) and negative controls (solvent-only) .
- Qualitative : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis (e.g., alanine scanning) to validate key residues .
- Confounding Variables : Stabilize enzyme activity using protease inhibitors in lysates and normalize data to protein concentration (Bradford assay) .
Q. What statistical approaches are recommended for analyzing contradictory data in studies involving this compound’s bioactivity?
- Methodological Answer :
- Data Reconciliation : Apply Bland-Altman plots to assess agreement between replicate experiments (e.g., IC₅₀ values from two labs). Use ANOVA with post-hoc Tukey tests to compare means across conditions .
- Error Sources : Quantify instrumental uncertainty (e.g., HPLC retention time variability ±0.1 min) and biological variability (e.g., SEM for triplicate cell assays) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., RevMan software) to calculate weighted effect sizes, adjusting for publication bias via funnel plots .
Q. What methodologies address solubility challenges of this compound in aqueous systems for in vitro assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., 10 mM hydroxypropyl-β-cyclodextrin) to enhance solubility without denaturing proteins .
- pH Adjustment : Increase solubility in PBS (pH 7.4) by ionizing the amide group via transient acidification (pH 4–5) during stock solution preparation .
- Surfactants : Incorporate Tween-20 (0.01% w/v) to stabilize colloidal dispersions, validated by dynamic light scattering (DLS) for particle size uniformity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
